molecular formula C9H12N2O2S B1317455 2-Methylindoline-5-sulfonamide CAS No. 875163-03-4

2-Methylindoline-5-sulfonamide

Cat. No. B1317455
M. Wt: 212.27 g/mol
InChI Key: APRXVCRNUJELTN-UHFFFAOYSA-N
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Description

“2-Methylindoline-5-sulfonamide” is an organic compound used mainly in various fields of research and industry. It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, including “2-Methylindoline-5-sulfonamide”, has been a topic of interest in medicinal chemistry . The synthesis of these compounds often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized compounds is usually confirmed by techniques such as 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The indole moiety, a key component of “2-Methylindoline-5-sulfonamide”, is a bicyclic structure that consists of a benzene ring fused with a pyrrole ring . This structure is crucial in medicinal chemistry due to its physiological activity .


Chemical Reactions Analysis

Sulfonamide-based indole derivatives, including “2-Methylindoline-5-sulfonamide”, are known to undergo substitution, primarily at the C-3 position . This property is thought to make them suitable pharmacophore equivalents for substituting active sites in drug design .

Scientific Research Applications

Antimicrobial Properties

Indole and its derivatives, including 2-Methylindoline-5-sulfonamide, have been gaining a lot of interest due to their antimicrobial properties . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Anticancer Activity

Indole-based compounds, such as 2-Methylindoline-5-sulfonamide, have shown significant anticancer properties . In particular, indoline-5-sulfonamide analogs have demonstrated inhibitory activity against tumor-associated carbonic anhydrase IX and XII . These compounds have shown potential in suppressing the growth of cancer cells .

Antitubercular Properties

Indole derivatives have been reported to possess antitubercular properties . This makes 2-Methylindoline-5-sulfonamide a potential candidate for the development of new antitubercular drugs .

Antiviral Activity

Indole and its derivatives, including 2-Methylindoline-5-sulfonamide, have shown antiviral properties . This suggests potential applications in the development of new antiviral therapies .

Antimalarial Activity

Indole-based compounds have been reported to possess antimalarial properties . This suggests that 2-Methylindoline-5-sulfonamide could be explored for potential use in antimalarial drug development .

Anti-inflammatory Activity

Indole derivatives have been reported to possess anti-inflammatory properties . This suggests that 2-Methylindoline-5-sulfonamide could be a potential candidate for the development of new anti-inflammatory drugs .

Antidiabetic Properties

Indole derivatives have been reported to possess antidiabetic properties . This suggests that 2-Methylindoline-5-sulfonamide could be a potential candidate for the development of new antidiabetic drugs .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant properties . This suggests that 2-Methylindoline-5-sulfonamide could be a potential candidate for the development of new antioxidant drugs .

Safety And Hazards

While specific safety and hazard information for “2-Methylindoline-5-sulfonamide” is not available in the search results, it’s important to handle all chemicals with care. Proper safety measures, including the use of personal protective equipment, should be taken when handling this compound .

Future Directions

The synthesis and study of sulfonamide-based indole derivatives, including “2-Methylindoline-5-sulfonamide”, continue to be an active area of research . These compounds have shown a variety of biological activities, making them promising candidates for the development of new drugs . Future research will likely focus on optimizing the synthesis of these compounds and further exploring their biological activities .

properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRXVCRNUJELTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585365
Record name 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindoline-5-sulfonamide

CAS RN

875163-03-4
Record name 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylindoline-5-sulfonamide
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2-Methylindoline-5-sulfonamide
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Reactant of Route 6
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Citations

For This Compound
1
Citations
R Raphemot, MF Rouhier, DR Swale, E Days… - PloS one, 2014 - journals.plos.org
… N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide (VU0077625): N-(3-methoxyphenyl)-2-methylindoline-5-sulfonamide (11 mg, 0.035 mmol, 1 eq.) was diluted with …
Number of citations: 53 journals.plos.org

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